5-(Hydroxymethyl)pyridine-2,3-dicarboxylic acid
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Overview
Description
5-(Hydroxymethyl)pyridine-2,3-dicarboxylic acid is an organic compound with the molecular formula C8H7NO5 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)pyridine-2,3-dicarboxylic acid typically involves the oxidation of pyridine derivatives. One common method is the oxidation of 5-methylpyridine-2,3-dicarboxylic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide . The reaction is usually carried out under acidic conditions to facilitate the oxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)pyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and ozone are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine-2,3,5-tricarboxylic acid.
Reduction: Formation of 5-(hydroxymethyl)pyridine-2,3-dicarboxylic alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-(Hydroxymethyl)pyridine-2,3-dicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)pyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets. For example, it can act as a competitive inhibitor of certain enzymes, thereby modulating their activity. The compound’s hydroxymethyl group allows it to form hydrogen bonds with active sites of enzymes, leading to inhibition . Additionally, its carboxylic acid groups can participate in coordination with metal ions, forming stable complexes .
Comparison with Similar Compounds
Similar Compounds
- Quinolinic acid (2,3-pyridinedicarboxylic acid)
- Lutidinic acid (2,4-pyridinedicarboxylic acid)
- Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)
- Dipicolinic acid (2,6-pyridinedicarboxylic acid)
- Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
- Dinicotinic acid (3,5-pyridinedicarboxylic acid)
Uniqueness
5-(Hydroxymethyl)pyridine-2,3-dicarboxylic acid is unique due to its hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and metal ions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H7NO5 |
---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
5-(hydroxymethyl)pyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C8H7NO5/c10-3-4-1-5(7(11)12)6(8(13)14)9-2-4/h1-2,10H,3H2,(H,11,12)(H,13,14) |
InChI Key |
FEBJGLCBPKNTSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(=O)O)CO |
Origin of Product |
United States |
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